1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 203869-80-1
VCID: VC2028430
InChI: InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
SMILES: CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

CAS No.: 203869-80-1

Cat. No.: VC2028430

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid - 203869-80-1

Specification

CAS No. 203869-80-1
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)
Standard InChI Key YQXRKJHVAUKXRN-UHFFFAOYSA-N
SMILES CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O
Canonical SMILES CC1(CCCN1C(=O)OC(C)(C)C)C(=O)O

Introduction

Physical and Chemical Properties

Stereochemistry

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid exists in two stereoisomeric forms:

  • (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: Also known as 1-Boc-2-methyl-L-proline, with stereochemistry at the C2 position corresponding to the natural L-proline configuration .

  • (R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: Also known as 1-Boc-2-methyl-D-proline, with stereochemistry at the C2 position corresponding to the D-proline configuration .

These stereoisomers differ in their three-dimensional arrangement, which can significantly impact their biological activity and applications in pharmaceutical synthesis.

Physical Properties

The physical properties of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid are summarized in Table 1:

Table 1: Physical Properties of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

PropertyValueReference
Molecular Weight229.27 g/mol
Molecular FormulaC₁₁H₁₉NO₄
AppearanceWhite solid/powder
Density1.2±0.1 g/cm³
Melting Point127-129 °C
Boiling Point337.8±35.0 °C at 760 mmHg
Flash Point158.1±25.9 °C
LogP1.10
Vapor Pressure0.0±1.6 mmHg at 25°C
Index of Refraction1.494

The compound typically appears as a white crystalline solid with moderate solubility in organic solvents such as ethanol, ethyl acetate, and dichloromethane .

Chemical Properties

The chemical properties of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid are largely determined by its functional groups:

  • The carboxylic acid group (-COOH) at the C2 position makes it acidic and allows for various derivatization reactions, particularly esterification and amide formation.

  • The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, which can be selectively removed under acidic conditions.

  • The methyl group at the C2 position introduces steric hindrance and alters the electronic properties of the molecule compared to unsubstituted proline derivatives.

The chemical structure is characterized by the following identifiers for the (S)-isomer:

  • SMILES: C[C@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O

  • InChI: InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/t11-/m0/s1

  • InChIKey: YQXRKJHVAUKXRN-NSHDSACASA-N (for S-isomer) and YQXRKJHVAUKXRN-LLVKDONJSA-N (for R-isomer)

Synthesis Methods

Synthetic Routes

The synthesis of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid typically involves several key steps:

  • Protection of the amino group of 2-methylpyrrolidine-2-carboxylic acid using di-tert-butyl dicarbonate under basic conditions.

  • Alternatively, synthesis can involve hydrolysis of the corresponding ester derivatives, as shown in several preparation methods from the literature .

One common synthetic pathway involves the hydrolysis of 1-tert-butyl 2-ethyl 5-methylpyrrolidine-1,2-dicarboxylate to obtain the (2S,5S)-derivative, which is structurally related to our target compound .

Reaction Conditions

The preparation of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid from its ester precursors typically employs the following conditions:

Table 2: Typical Reaction Conditions for the Synthesis via Ester Hydrolysis

ReagentsConditionsYieldProduct FormReference
Lithium hydroxide monohydrate in ethanol/water (3:1)Room temperature, 16 hours100%White solid
Lithium hydroxide monohydrate in ethanol/water25°C, 12 hours98.5%White solid
Lithium hydroxide in methanol/water (3:1)Room temperature, overnightNot specifiedWhite crystal

The general procedure involves:

  • Dissolving the ester precursor in an alcohol (typically ethanol or methanol).

  • Adding lithium hydroxide (usually 2 equivalents) dissolved in water.

  • Stirring at room temperature for 12-16 hours.

  • Work-up typically involves acidification with HCl, extraction with ethyl acetate, and drying over sodium sulfate.

  • The product is usually obtained as a white solid after evaporation of the solvent .

This hydrolysis reaction consistently produces high yields (typically >98%) of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid .

Applications in Research and Industry

Pharmaceutical Applications

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid serves as a crucial building block in pharmaceutical synthesis, particularly in the development of:

  • Peptidomimetics: Compounds that mimic the structural and functional characteristics of peptides while offering improved pharmacological properties.

  • Protease inhibitors: Molecules that block the activity of proteolytic enzymes involved in various disease processes.

  • Veliparib and related compounds: Used in cancer therapy as PARP inhibitors .

The compound's structural features, including the constrained pyrrolidine ring and the adjacent carboxylic acid functionality, make it particularly valuable for designing molecules with specific three-dimensional arrangements needed for biological activity.

Role in Medicinal Chemistry

In medicinal chemistry, 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid serves multiple purposes:

  • As a chiral building block for introducing specific stereochemistry into target molecules.

  • As a source of constrained amino acid derivatives in peptide synthesis.

  • As an intermediate in the synthesis of more complex structures with specific pharmacophores.

The compound's versatility stems from its:

  • Protected nitrogen functionality that can be selectively deprotected

  • Carboxylic acid group available for coupling reactions

  • Methyl group that influences the conformational preferences of the pyrrolidine ring

These features make it an important tool in the development of novel therapeutic agents, particularly those targeting protein-protein interactions or requiring specific three-dimensional arrangements for activity.

Biological Activity and Mechanisms of Action

Enzyme Inhibition

While 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid itself is primarily used as a synthetic intermediate, compounds derived from it have demonstrated significant enzyme inhibitory activities. Studies suggest that derivatives of this compound may exhibit inhibitory effects on serine proteases, which are critical enzymes involved in various physiological processes including digestion and immune response.

The structural features of the pyrrolidine ring, combined with the carboxylic acid functionality, provide a scaffold that can mimic the transition states of peptide bond hydrolysis, making derivatives of this compound potentially useful as enzyme inhibitors.

Other Biological Properties

Research has indicated that compounds structurally related to 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid may possess additional biological properties:

  • Antioxidant activity: Some derivatives have demonstrated the ability to neutralize free radicals, potentially contributing to cellular protection against oxidative stress.

  • Potential anticancer properties: Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cell lines by activating specific signaling pathways involved in programmed cell death.

Modifications at the pyrrolidine ring can significantly affect binding affinity and specificity in biological systems, highlighting the importance of stereochemistry and substitution patterns in determining biological activity.

Comparative Analysis with Related Compounds

1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid belongs to a family of protected amino acid derivatives. Table 3 provides a comparison with structurally related compounds:

Table 3: Comparison of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural DifferencesReference
(S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid103336-06-7229.27 g/molS configuration at C2
(R)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid166170-15-6229.27 g/molR configuration at C2
(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid334769-80-1229.27 g/molMethyl group at C5 instead of C2
(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid139009-66-8245.27 g/molAdditional hydroxyl group at C4
(S)-1-((tert-Butoxycarbonyl)glycyl)-2-methylpyrrolidine-2-carboxylic acid1803481-74-4286.33 g/molAdditional glycyl linker

The key differences between these compounds lie in:

  • Stereochemistry at C2 and other positions

  • Position of substituents on the pyrrolidine ring

  • Addition of functional groups like hydroxyl or glycyl moieties

These structural variations can significantly impact the compounds' reactivity, physical properties, and biological activities, making each derivative suitable for specific applications in pharmaceutical synthesis and medicinal chemistry.

Recent Developments and Future Prospects

Recent research has expanded the applications of 1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid and its derivatives in several areas:

  • Development of novel synthesis methods: Flow microreactor systems have been employed for more efficient and sustainable production compared to traditional batch processes.

  • Exploration of new therapeutic applications: Derivatives are being investigated for potential use in:

    • Treatment of neurodegenerative disorders

    • Development of novel antibiotics

    • Creation of peptide-based therapeutics with improved pharmacokinetic properties

  • Agrochemical developments: Some derivatives are being explored for potential use in developing herbicides and pesticides that target specific biochemical pathways in plants.

  • Material science applications: Derivatives have been studied for creating biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Future research directions may include:

  • Development of more stereoselective synthesis methods

  • Exploration of the compound's potential in creating conformationally constrained peptides

  • Investigation of its role in designing novel enzyme inhibitors with improved specificity

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